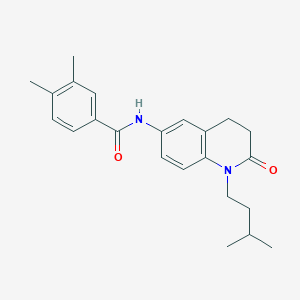

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a compound that has been studied in scientific research for its potential therapeutic applications. It belongs to the class of compounds known as quinoline derivatives, which have been found to exhibit a range of biological activities. In

Applications De Recherche Scientifique

Diagnostic Applications in Oncology

Assessment of Cellular Proliferation in Tumors by PET : A study conducted by Dehdashti et al. (2013) explored the use of a cellular proliferative marker, 18F-ISO-1, for imaging tumor proliferation via positron emission tomography (PET) in patients with newly diagnosed malignant neoplasms. The correlation between tumor uptake of 18F-ISO-1 and Ki-67 (a proliferation marker) suggests the potential of this compound for evaluating the proliferative status of solid tumors. The study highlights the safety and feasibility of 18F-ISO-1 PET imaging for clinical trials, with significant correlations found between tumor uptake values and Ki-67, indicating its promise as a diagnostic tool in oncology (Dehdashti et al., 2013).

Chemical Synthesis and Pharmacological Applications

Rh(III)-Catalyzed Oxidative Olefination : Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, demonstrating the versatility of these compounds in synthetic chemistry. This process highlights the potential for selective formation of valuable tetrahydroisoquinolinone products, showcasing the compound's relevance in drug development and chemical synthesis (Rakshit et al., 2011).

Isoquinoline-Based Fluorescent Zinc Sensors : Mikata et al. (2008) developed isoquinoline-based fluorescent zinc sensors, showcasing the chemical utility of isoquinoline derivatives in creating sensitive and selective sensors for biological and environmental applications. These sensors demonstrate enhanced fluorescence intensity and improved Zn(2+)/Cd(2+) discriminating ability, highlighting their potential in biochemical research and environmental monitoring (Mikata et al., 2008).

Novel Synthetic Approaches and Medicinal Chemistry

Hydroxyalkylation-Initiated Radical Cyclization : Zhou et al. (2015) developed a metal-free reaction for the construction of isoquinolinone derivatives through hydroxyalkylation-initiated radical cyclization of N-allylbenzamide. This innovative synthetic route opens new pathways for the creation of complex molecules with potential pharmacological activities, underlining the role of isoquinoline derivatives in advancing synthetic and medicinal chemistry (Zhou et al., 2015).

Propriétés

IUPAC Name |

3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-8-20(14-18(21)7-10-22(25)26)24-23(27)19-6-5-16(3)17(4)13-19/h5-6,8-9,13-15H,7,10-12H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPJFXXCLXSUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2565987.png)

![5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole](/img/structure/B2565990.png)

![5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2565992.png)

![4-isopropoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2565997.png)

![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)

![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)